molecular formula C18H24N5O13P B13731436 Uridylyl-(3'-5')-cytidine CAS No. 3013-97-6

Uridylyl-(3'-5')-cytidine

Cat. No.: B13731436
CAS No.: 3013-97-6
M. Wt: 549.4 g/mol
InChI Key: LENQVXALZPDAFB-NCOIDOBVSA-N
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Description

Uridylyl-(3’-5’)-cytidine is a nucleotide analog composed of uridine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of uridine and the 5’ hydroxyl group of cytidine. This compound is of significant interest in biochemical and molecular biology research due to its role in RNA synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’-5’)-cytidine typically involves the chemical synthesis of oligonucleotides. The process begins with the cleavage of the 5’-trityl group by brief treatment with dichloroacetic acid dissolved in dichloromethane. The monomer activated with tetrazole is then coupled to the available 5’-hydroxyl, resulting in a phosphite linkage . This method is commonly used in the synthesis of DNA and RNA oligonucleotides, allowing for the creation of nucleotide sequences with defined chemical structures.

Industrial Production Methods: Industrial production of uridylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated high-throughput custom oligonucleotide synthesis technologies have made it possible to produce large quantities of nucleotide analogs efficiently .

Scientific Research Applications

Uridylyl-(3’-5’)-cytidine has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study RNA cleavage and isomerization mechanisms . Additionally, it plays a role in understanding the catalytic activities of metal ions and buffers in RNA reactions . In medicine, nucleotide analogs like uridylyl-(3’-5’)-cytidine are explored for their potential therapeutic applications, including antiviral and anticancer treatments.

Comparison with Similar Compounds

Uridylyl-(3’-5’)-cytidine can be compared to other nucleotide analogs such as uridylyl-(3’-5’)-uridine and 2-hydroxypropyl 4-nitrophenyl phosphate. While uridylyl-(3’-5’)-uridine shares a similar structure, it differs in its base composition, which can affect its reactivity and interactions with metal ions and buffers . 2-hydroxypropyl 4-nitrophenyl phosphate is an activated RNA model compound used to study RNA cleavage mechanisms, providing insights into the catalytic activities of metal ions and buffers .

Conclusion

Uridylyl-(3’-5’)-cytidine is a valuable compound in biochemical and molecular biology research, offering insights into RNA synthesis, cleavage, and isomerization mechanisms. Its synthesis, reactions, and applications make it a crucial tool for understanding the catalytic activities of metal ions and buffers in RNA reactions.

Properties

CAS No.

3013-97-6

Molecular Formula

C18H24N5O13P

Molecular Weight

549.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

LENQVXALZPDAFB-NCOIDOBVSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O

Origin of Product

United States

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